Topiramate-13C6
CAS No.: 1217455-55-4
Cat. No.: VC0196520
Molecular Formula: C12H21NO8S
Molecular Weight: 345.32 g/mol
Purity: 95% by HPLC; 98% atom 13C
* For research use only. Not for human or veterinary use.

CAS No. | 1217455-55-4 |
---|---|
Molecular Formula | C12H21NO8S |
Molecular Weight | 345.32 g/mol |
IUPAC Name | [(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl](113C)methyl sulfamate |
Standard InChI | InChI=1S/C12H21NO8S/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12/h7-9H,5-6H2,1-4H3,(H2,13,14,15)/t7-,8-,9+,12+/m1/s1/i5+1,6+1,7+1,8+1,9+1,12+1 |
Standard InChI Key | KJADKKWYZYXHBB-OYKWVVKKSA-N |
Isomeric SMILES | CC1(O[13C@@H]2[13CH2]O[13C@@]3([13C@H]([13C@@H]2O1)OC(O3)(C)C)[13CH2]OS(=O)(=O)N)C |
SMILES | CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C |
Canonical SMILES | CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C |
Chemical Identity and Structure
Topiramate-13C6 is a stable isotope-labeled derivative of topiramate, containing six carbon-13 atoms incorporated into its molecular structure. The compound maintains the pharmacological framework of topiramate while providing distinct spectroscopic properties necessary for analytical applications.
Chemical Properties
The chemical properties of Topiramate-13C6 are summarized in the following table:
Property | Value |
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CAS Number | 1217455-55-4 |
Molecular Formula | C613C6H21NO8S |
Molecular Weight | 345.32 g/mol |
IUPAC Name | (1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-ylmethyl sulfamate |
Standard InChI | InChI=1S/C12H21NO8S/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12/h7-9H,5-6H2,1-4H3,(H2,13,14,15)/t7-,8-,9+,12+/m1/s1/i5+1,6+1,7+1,8+1,9+1,12+1 |
Purity | 95% by HPLC; 98% atom 13C |
The compound is structurally identical to topiramate except for the substitution of six carbon-12 atoms with carbon-13 isotopes, which provides the mass difference necessary for mass spectrometric discrimination .
Parent Compound Relation
Topiramate-13C6 is derived from topiramate (CAS: 97240-79-4), which is a fructopyranose sulfamate with significant anticonvulsant properties. While the parent compound is used therapeutically, the 13C-labeled version is exclusively employed for analytical purposes .
Synthesis and Production
The synthesis of Topiramate-13C6 follows pathways similar to that of the parent compound, with the critical difference being the incorporation of 13C-labeled precursors.
Synthetic Route
The synthesis of topiramate typically begins with D-fructose as the starting material, which undergoes reaction with acetone to form a bisacetonide intermediate. This intermediate is then converted to topiramate through reaction with sulfamoyl chloride .
For Topiramate-13C6, the synthesis must incorporate 13C-labeled starting materials or intermediates to ensure isotopic enrichment at the desired positions. The typical synthesis route can be summarized as follows:
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Formation of bisacetonide intermediate from 13C-labeled precursors
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Reaction with sulfamoyl chloride in the presence of sodium hydride
An alternative route involves:
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Reaction of the bisacetonide intermediate with sulfuryl chloride to create sulfochloridate
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Formation of an azido derivative
Analytical Applications
Topiramate-13C6 serves critical functions in analytical chemistry, particularly in pharmaceutical analysis and quality control.
Internal Standard Applications
The primary use of Topiramate-13C6 is as an internal standard in analytical chemistry. Its role is to provide a consistent signal in mass spectrometry, enabling the accurate quantification of unlabeled topiramate in biological samples or pharmaceutical formulations.
The advantages of using Topiramate-13C6 as an internal standard include:
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Nearly identical chemical behavior to the analyte (topiramate)
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Distinguishable mass spectrum due to the 13C incorporation
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Compensation for matrix effects, extraction recovery variations, and instrument response fluctuations
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Enhanced precision and reproducibility of analytical results
Mass Spectrometry Methods
Topiramate presents analytical challenges due to its lack of chromophore groups, which limits detection by conventional UV-based HPLC methods. This characteristic necessitates the development of specialized methods for its analysis, where Topiramate-13C6 proves invaluable.
Molecular Interactions and Computational Studies
Computational studies provide insights into how topiramate interacts with biological targets, which informs analytical method development using Topiramate-13C6.
Docking Studies
Recent computational studies have examined topiramate's interaction with GABA(A) R-BETA 3 structure, revealing:
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A docking score of -5.0730 Kcal/mol
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Formation of a hydrogen bond with the Arg68 amino acid residue
These findings help elucidate the structural features of topiramate that must be preserved in the labeled internal standard to ensure similar chromatographic behavior.
Parameter | Specification |
---|---|
Format | Neat or solution |
Isotopic Purity | >98% atom 13C |
Chemical Purity | >95% by HPLC |
Storage Conditions | -20°C recommended |
Retest Period | 5 years (typical for labeled standards) |
Shipping Conditions | Ambient temperature with appropriate packaging |
Usage | Research use only; not for human or veterinary use |
Products are typically shipped with a Certificate of Analysis documenting identity and purity by multiple analytical methods, including NMR spectroscopy and HPLC .
Analytical Method Development
The unique properties of Topiramate-13C6 make it particularly valuable for developing sensitive and specific analytical methods.
Challenges in Topiramate Analysis
The analysis of topiramate presents several challenges that the use of Topiramate-13C6 helps address:
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Lack of chromophore groups, limiting UV detection sensitivity
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Structural complexity requiring specific detection methods
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Potential matrix effects in biological samples
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Need for accurate quantification at therapeutic concentrations
Mass Spectrometric Detection
Mass spectrometry coupled with liquid chromatography (LC-MS/MS) represents the most effective approach for topiramate analysis, with Topiramate-13C6 serving as the ideal internal standard. The mass shift of 6 Da provides clear differentiation between analyte and standard while maintaining nearly identical chromatographic behavior .
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